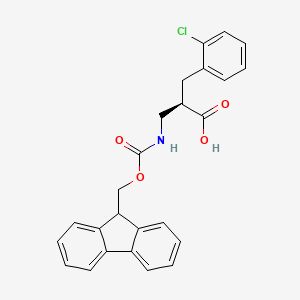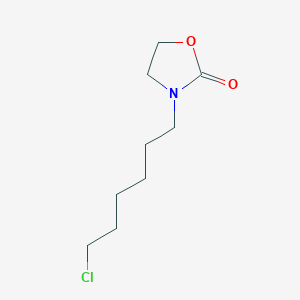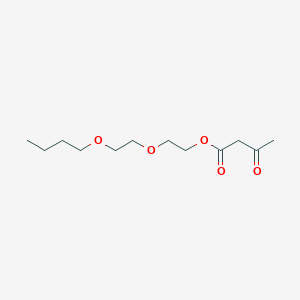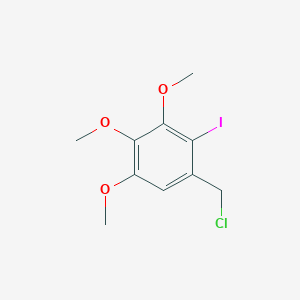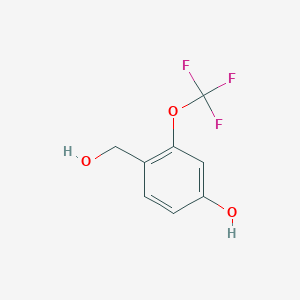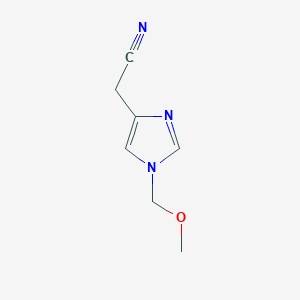
(2-Vinylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Vinylpyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring with a vinyl substituent at the 2-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Vinylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, starting from 2-vinyl-5-bromopyrimidine, a reaction with an organolithium reagent (such as n-butyllithium) at low temperatures can generate the corresponding organolithium intermediate. This intermediate is then treated with a boron source, such as trimethyl borate, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2-Vinylpyrimidin-5-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Reduction: Reduction of the vinyl group can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohol or phenol derivatives.
Reduction: Ethyl derivatives.
科学研究应用
(2-Vinylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of molecular probes and sensors due to its ability to interact with biological molecules.
Industry: Used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism of action of (2-Vinylpyrimidin-5-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product .
相似化合物的比较
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
(2-Pyridyl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-Vinylphenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
Uniqueness: (2-Vinylpyrimidin-5-yl)boronic acid is unique due to the presence of both a vinyl group and a pyrimidine ring, which provides distinct reactivity and selectivity in chemical reactions. The pyrimidine ring can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can influence the outcome of reactions and the properties of the final products.
属性
分子式 |
C6H7BN2O2 |
|---|---|
分子量 |
149.95 g/mol |
IUPAC 名称 |
(2-ethenylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h2-4,10-11H,1H2 |
InChI 键 |
DSKGWJZXYJTSKP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)C=C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



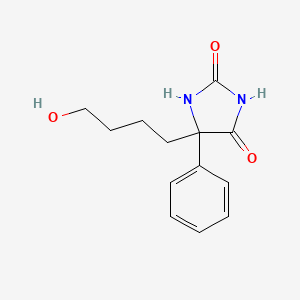
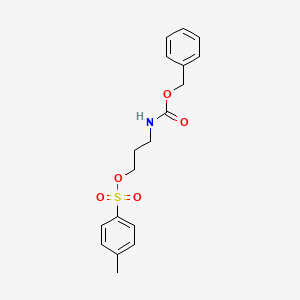
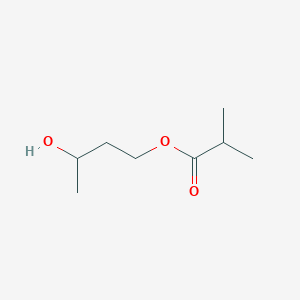
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)
